methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a hydrazine group, a trifluoromethyl group, and a triazole ring . These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring, a hydrazine group, a trifluoromethyl group, and a triazole ring would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
Research has demonstrated the synthesis of novel compounds involving structures similar to methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate. These include the formation of 1,2,4-triazoles, pyridines, and other heterocyclic systems, highlighting the compound's utility in creating new molecules with potential biological and chemical applications. Notable examples are the synthesis of 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives from related pyridine compounds (Kumar & Mashelkar, 2007; Kumar & Mashelkar, 2008) and the creation of pyridine–pyrazole hybrid derivatives (Flefel et al., 2018).
Antimicrobial and Antioxidant Properties
Several studies have explored the antimicrobial and antioxidant properties of compounds structurally related to this compound. For instance, newly synthesized pyridine and pyridine–pyrazole hybrid derivatives have shown antimicrobial and antioxidant activities (Flefel et al., 2018). Moreover, compounds like indolyl-substituted 2(3H)-furanones, which share structural similarities, have been tested for their antimicrobial activities (Abou-Elmagd et al., 2015).
Molecular Docking and In Vitro Screening
The potential of related compounds in therapeutic applications has been explored through molecular docking and in vitro screenings. For example, a series of novel pyridine derivatives were subjected to in silico molecular docking towards GlcN-6-P synthase, revealing moderate to good binding energies (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary targets of HMS582B14 are currently unknown. The compound belongs to the class of trifluoromethylpyridines, which are known to have a wide range of biological activities . More research is needed to identify the specific targets of HMS582B14.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives are used in various industries, including agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of applications of trifluoromethylpyridine derivatives , it is likely that HMS582B14 has multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-2-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N6O2/c1-24-11(23)9(22-6-17-5-20-22)4-19-21-10-8(13)2-7(3-18-10)12(14,15)16/h2-6,9H,1H3,(H,18,21)/b19-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVHUBAGDNGDM-RMOCHZDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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